2-Hydroxy-4-trifluoromethyl-benzoic acid hydrazide
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Overview
Description
2-Hydroxy-4-trifluoromethyl-benzoic acid hydrazide is an organic compound that belongs to the class of hydroxybenzoic acids It is a derivative of salicylic acid, where the hydrogen atom at the 4-position is replaced by a trifluoromethyl group, and the carboxylic acid group is converted to a hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-trifluoromethyl-benzoic acid hydrazide typically involves the following steps:
Starting Material: The synthesis begins with 2-Hydroxy-4-trifluoromethyl-benzoic acid.
Hydrazide Formation: The carboxylic acid group of 2-Hydroxy-4-trifluoromethyl-benzoic acid is converted to a hydrazide by reacting it with hydrazine hydrate under reflux conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-trifluoromethyl-benzoic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Hydroxy-4-trifluoromethyl-benzoic acid hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-trifluoromethyl-benzoic acid hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-nitrobenzoic acid: Similar structure but with a nitro group instead of a trifluoromethyl group.
4-Hydroxy-2-trifluoromethyl-benzoic acid: The hydroxyl and trifluoromethyl groups are in different positions.
2-Amino-4-trifluoromethyl-benzoic acid: Contains an amino group instead of a hydroxyl group.
Uniqueness
2-Hydroxy-4-trifluoromethyl-benzoic acid hydrazide is unique due to the presence of both the trifluoromethyl group and the hydrazide group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-hydroxy-4-(trifluoromethyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)4-1-2-5(6(14)3-4)7(15)13-12/h1-3,14H,12H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJFZUUOOKRRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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